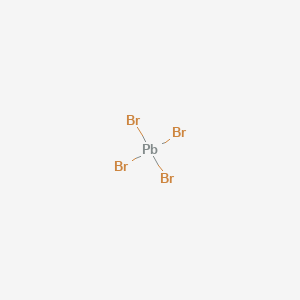

Tetrabromoplumbane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tetrabromoplumbane, also known as lead(II) bromide, is an inorganic compound with the chemical formula PbBr₂. It is a white powder that is produced in the burning of typical leaded gasolines. This compound has a molar mass of 367.01 g/mol and is known for its low solubility in water .

Preparation Methods

Tetrabromoplumbane can be synthesized through various methods:

Chemical Reactions Analysis

Tetrabromoplumbane undergoes several types of chemical reactions:

Oxidation and Reduction: During electrolysis, lead bromide can be decomposed into lead metal and bromine gas.

Substitution Reactions: this compound can react with other halide salts to form different lead halides.

Common Reagents and Conditions: Electrolysis of molten lead bromide requires high temperatures to keep the compound in a molten state, allowing ions to move freely and conduct electricity.

Scientific Research Applications

Mechanism of Action

The mechanism of action of lead bromide primarily involves its ionic properties. In electrolysis, lead bromide dissociates into lead and bromide ions. The lead ions migrate to the cathode, where they gain electrons to form lead metal, while bromide ions migrate to the anode, where they lose electrons to form bromine gas . This process highlights the compound’s ability to undergo redox reactions, which are fundamental to its various applications.

Comparison with Similar Compounds

Tetrabromoplumbane can be compared with other lead halides and similar compounds:

Lead Chloride (PbCl₂): Like lead bromide, lead chloride is also poorly soluble in water and has similar applications in the chemical industry.

Lead Iodide (PbI₂): Lead iodide is another lead halide with distinct properties, such as its bright yellow color and higher solubility in hot water compared to lead bromide.

Tin Bromide (SnBr₂): Tin bromide is a similar compound that is often studied alongside lead bromide in the context of perovskite materials for optoelectronic applications.

This compound’s unique properties, such as its low solubility and ability to undergo redox reactions, make it a valuable compound in various scientific and industrial applications.

Properties

CAS No. |

13701-91-2 |

|---|---|

Molecular Formula |

Br4Pb |

Molecular Weight |

527 g/mol |

IUPAC Name |

tetrabromoplumbane |

InChI |

InChI=1S/4BrH.Pb/h4*1H;/q;;;;+4/p-4 |

InChI Key |

HBRQLWCXJABKBQ-UHFFFAOYSA-J |

SMILES |

Br[Pb](Br)(Br)Br |

Canonical SMILES |

Br[Pb](Br)(Br)Br |

Key on ui other cas no. |

13701-91-2 |

Synonyms |

PbBr4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.